Versiconal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

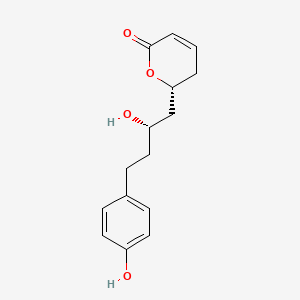

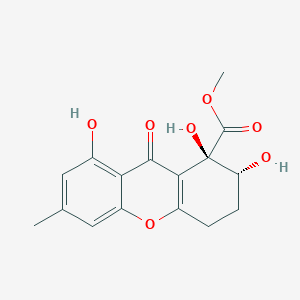

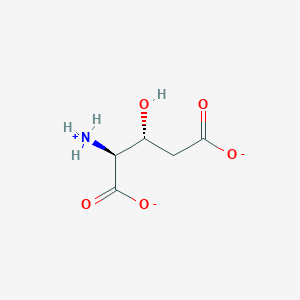

Versiconal hemiacetal is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 2-hydroxyethyl group. An intermediate in the biosynthesis of aflatoxin. It is an anthrafuran, a lactol and a versiconal.

Scientific Research Applications

1. Fungal Metabolism and Biosynthesis Versiconal plays a significant role in the metabolism and biosynthesis pathways of certain fungi. For example, it is involved in the conversion processes in Aspergillus parasiticus. Versiconal is converted to versicolorin C, a compound implicated in the biosynthesis of aflatoxins, through specific enzymatic reactions. This understanding is crucial for studying fungal biochemistry and the development of strategies to control fungal contamination in crops (Anderson & Chung, 1990).

2. Chemical Structure Analysis Research has been conducted to elucidate the chemical structure of versiconal and related compounds. Studies using nuclear magnetic resonance (NMR) have provided insights into the structural composition of versiconal acetate and its derivatives. This knowledge is foundational for chemical synthesis and understanding the interaction of these compounds in biological systems (Steyn et al., 1979).

3. Enzymatic Functions and Aflatoxin Biosynthesis Versiconal is integral in the study of enzymatic functions within fungal species. The enzyme versiconal cyclase, for example, catalyzes the dehydration of versiconal to versicolorin B or C, playing a vital role in aflatoxin biosynthesis. Understanding these enzymatic pathways is important for both basic biological research and applications in agriculture and food safety (Lin & Anderson, 1992).

4. Versiconal in Polymer Blends Versiconal, under the trade name Versicon®, has been utilized in blending with thermoplastics. Its thermal stability and dispersibility qualities make it suitable for use in various industrial applications, including in materials like PVC and nylon. This highlights versiconal's versatility beyond biological contexts (Shacklette, Han, & Luly, 1993).

5. Applications in Antifungal and Herbicidal Research Compounds derived from versiconal, such as xanthones and alkaloids, have been investigated for their potential as antifungal and herbicidal agents. These studies are significant for developing new, effective agrochemicals that can combat phytopathogenic fungi and weeds, showcasing versiconal’s potential in agricultural biotechnology (Zhao et al., 2020).

properties

Product Name |

Versiconal |

|---|---|

Molecular Formula |

C18H14O8 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

2,4,6,8-tetrahydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |

InChI |

InChI=1S/C18H14O8/c19-2-1-7-13-11(26-18(7)25)5-9-14(17(13)24)16(23)12-8(15(9)22)3-6(20)4-10(12)21/h3-5,7,18-21,24-25H,1-2H2 |

InChI Key |

CMMJVRKBQZHKPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC4=C(C(C(O4)O)CCO)C(=C3C2=O)O)O)O |

synonyms |

versiconal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)